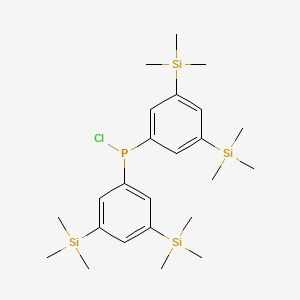

Bis(3,5-bis(trimethylsilyl)phenyl)chlorophosphine

説明

Historical Development of Organophosphorus Chemistry

The historical foundations of organophosphorus chemistry trace back to the early nineteenth century, when pioneering chemists first began exploring the reactivity of phosphorus with organic compounds. The earliest systematic work in this field is generally attributed to Lassaigne, who in 1820 successfully reacted ethanol with phosphoric acid to obtain triethyl phosphate, marking what many consider the beginning of organophosphorus chemistry. However, the true foundations were laid even earlier, with Boudet's work in 1801 generating traces of what he believed to be "phosphoric ether," followed by Boullay's recognition in 1807 that "phosphoric ether" was identical with "sulfuric ether". These early investigations established the fundamental principle that phosphorus could form stable bonds with carbon-containing groups, setting the stage for the extensive development of organophosphorus chemistry that would follow.

The development of organophosphorus chemistry accelerated significantly in the latter half of the nineteenth century with the pioneering work of August Michaelis and Aleksandr Yerminingel'dovich Arbuzov, who are now considered the founders of modern organophosphorus chemistry. Michaelis's work at Rostock in 1876 included fundamental studies of phosphorous acid esters and the development of synthetic methodologies for creating carbon-phosphorus bonds. Arbuzov's contributions were equally significant, as he developed the reaction that now bears his name and established Kazan as a world center for organophosphorus research. These foundational contributions created the synthetic tools necessary for the preparation of increasingly complex organophosphorus compounds, including the sophisticated structures represented by compounds like this compound.

The twentieth century witnessed an explosion in the diversity and applications of organophosphorus compounds, driven by both practical needs and theoretical advances. The development of organophosphorus insecticides by Gerhard Schrader in the 1930s, including hexaethyltetraphosphate and tetraethylphosphate, demonstrated the biological activity possible with carefully designed organophosphorus structures. Simultaneously, advances in organometallic chemistry led to the recognition of organophosphines as crucial ligands in homogeneous catalysis, particularly following the pioneering works of Rose, Hofmann, Cahours, and Gal during the second half of the nineteenth century. This dual track of development—encompassing both small molecule applications and coordination chemistry—created the intellectual framework within which sophisticated compounds like this compound could be conceived and synthesized.

Classification and Significance of Chlorophosphines

Chlorophosphines represent a fundamentally important class of organophosphorus compounds that serve as key synthetic intermediates in the preparation of more complex phosphorus-containing molecules. These compounds are characterized by the presence of one or more chlorine atoms directly bonded to phosphorus, creating reactive centers that can undergo nucleophilic substitution reactions with a wide variety of reagents. The general structure of chlorophosphines encompasses compounds ranging from simple phosphorus trichloride to complex substituted derivatives like this compound, where organic substituents replace some of the chlorine atoms while maintaining the reactive phosphorus-chlorine bond essential for further synthetic transformations.

The synthetic utility of chlorophosphines stems from their ability to undergo controlled substitution reactions that allow for the systematic construction of organophosphorus compounds with precisely defined structures. Chlorodiphenylphosphine, for example, is produced commercially from benzene and phosphorus trichloride through high-temperature reactions that create the carbon-phosphorus bonds while maintaining a reactive chlorine substituent. This compound serves as a crucial reagent for introducing the diphenylphosphino group into molecules, demonstrating the general principle that chlorophosphines function as transfer agents for phosphorus-containing functional groups. The reactivity of chlorophosphines with nucleophiles such as water, alcohols, and amines enables the systematic modification of phosphorus coordination spheres, making these compounds indispensable tools in organophosphorus synthesis.

This compound represents an advanced example of chlorophosphine design, where the incorporation of sterically demanding substituents creates unique reactivity patterns and stability characteristics. The presence of bulky trimethylsilyl groups in the 3 and 5 positions of each phenyl ring creates a highly hindered environment around the phosphorus center, potentially modifying the reactivity of the phosphorus-chlorine bond compared to simpler chlorophosphines. This steric protection strategy has proven essential in the stabilization of unusual organophosphorus compounds, as demonstrated by the successful isolation of compounds with phosphorus-phosphorus double bonds, phosphorus-carbon double bonds, and other normally unstable bonding arrangements through the use of sterically demanding substituents.

Evolution of Sterically Hindered Phosphine Ligands

The development of sterically hindered phosphine ligands represents one of the most significant advances in organophosphorus chemistry, enabling the stabilization of unusual bonding arrangements and the creation of catalysts with enhanced selectivity and activity. The concept of steric protection was pioneered through the use of the "supermesityl" group (2,4,6-tri-tertiary-butylphenyl), which provided sufficient bulk to stabilize normally reactive or unstable organophosphorus compounds. This breakthrough, achieved forty years ago, demonstrated that molecules containing heavier main-group elements in unusual coordination environments could exist as stable compounds when properly protected by sterically demanding substituents. The success of this approach led to the isolation and characterization of unprecedented compounds including diphosphenes with phosphorus-phosphorus double bonds, phosphaalkenes with phosphorus-carbon double bonds, and phosphaalkynes containing phosphorus-carbon triple bonds.

The strategic use of steric protection has enabled the synthesis of numerous exotic organophosphorus compounds that would otherwise be too reactive to isolate and study. These include 1-phosphaallenes, 1,3-diphosphaallenes, and 3,4-diphosphinidene-cyclobutenes, all of which were stabilized through the incorporation of bulky "supermesityl" groups. The systematic investigation of these compounds has provided fundamental insights into the bonding capabilities of phosphorus and has opened new avenues for synthetic applications in both basic research and practical catalysis. The principles established through this work have influenced the design of numerous other sterically protected organophosphorus compounds, including this compound, which employs multiple trimethylsilyl groups to create a protected environment around the phosphorus center.

The evolution toward increasingly sophisticated sterically hindered ligands reflects both theoretical advances in understanding phosphorus bonding and practical needs for improved catalytic systems. Modern ligand design principles recognize that steric bulk can be used not only to stabilize unusual bonding arrangements but also to control the selectivity of catalytic reactions by creating specific pocket shapes around metal centers. The incorporation of silicon-containing substituents, as seen in this compound, represents a refinement of this approach, as trimethylsilyl groups provide substantial steric bulk while also contributing unique electronic effects through silicon-carbon and silicon-phosphorus interactions. This dual functionality—combining steric protection with electronic modification—exemplifies the sophisticated design principles that characterize modern organophosphorus chemistry.

Silicon-Containing Phosphorus Compounds

Silicon-containing phosphorus compounds represent a specialized subset of organophosphorus chemistry that combines the unique properties of both silicon and phosphorus within single molecular frameworks. The incorporation of silicon substituents into organophosphorus compounds creates opportunities for novel reactivity patterns, enhanced stability, and unique electronic properties that are not achievable with purely carbon-based substituents. This compound exemplifies this approach, incorporating four trimethylsilyl groups that provide both steric protection and electronic modification of the phosphorus center. The systematic positioning of these silicon-containing substituents in the 3 and 5 positions of each phenyl ring creates a symmetrical molecular architecture that maximizes the steric and electronic effects of the silicon substituents.

The unique properties of silicon-containing phosphorus compounds arise from several factors, including the larger size of silicon compared to carbon, the different polarizability of silicon-carbon bonds compared to carbon-carbon bonds, and the ability of silicon to participate in hypervalent bonding arrangements under certain conditions. Trimethylsilyl groups are particularly effective substituents because they provide substantial steric bulk while maintaining chemical stability under a wide range of reaction conditions. The silicon-carbon bonds in these groups are sufficiently robust to withstand many synthetic transformations, while the overall molecular volume of the trimethylsilyl substituent is significantly larger than that of comparable carbon-based groups, making these substituents ideal for creating sterically protected environments around reactive phosphorus centers.

The synthetic applications of silicon-containing phosphorus compounds extend across numerous areas of chemistry, from organometallic catalysis to materials science. The combination of silicon and phosphorus within single molecules creates opportunities for bifunctional reactivity, where both elements can participate in chemical transformations or contribute to the coordination of metal centers. Recent advances in organophosphorus-tellurium chemistry have demonstrated the potential for creating complex multielement systems that incorporate silicon, phosphorus, and other elements within designed molecular architectures. These developments suggest that compounds like this compound may serve as building blocks for even more complex multifunctional systems that exploit the unique properties of multiple main-group elements working in concert.

The molecular architecture of this compound reflects the culmination of decades of research into both steric protection strategies and the incorporation of silicon functionality into organophosphorus frameworks. The compound's design incorporates lessons learned from earlier work on sterically protected phosphorus compounds while introducing silicon-based substituents that provide additional stabilization and unique reactivity characteristics. This combination of design principles positions the compound as a representative example of modern organophosphorus chemistry, where sophisticated molecular architectures are created through the systematic application of established synthetic principles to achieve specific structural and functional objectives.

特性

IUPAC Name |

bis[3,5-bis(trimethylsilyl)phenyl]-chlorophosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42ClPSi4/c1-27(2,3)21-13-19(14-22(17-21)28(4,5)6)26(25)20-15-23(29(7,8)9)18-24(16-20)30(10,11)12/h13-18H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDOPNHGCZDVNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC(=CC(=C1)P(C2=CC(=CC(=C2)[Si](C)(C)C)[Si](C)(C)C)Cl)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42ClPSi4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60700291 | |

| Record name | Bis[3,5-bis(trimethylsilyl)phenyl]phosphinous chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159418-75-4 | |

| Record name | Bis[3,5-bis(trimethylsilyl)phenyl]phosphinous chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3,5-bis(trimethylsilyl)phenyl)chlorophosphine typically involves the reaction of 3,5-bis(trimethylsilyl)phenyl lithium with phosphorus trichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the compound from reacting with moisture or oxygen. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, optimizing reaction conditions, and employing purification techniques such as distillation or recrystallization to obtain the desired product with high purity.

化学反応の分析

Types of Reactions

Bis(3,5-bis(trimethylsilyl)phenyl)chlorophosphine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the chlorophosphine group can be substituted with other nucleophiles, such as amines or alcohols, to form new phosphine derivatives.

Oxidation Reactions: The compound can be oxidized to form phosphine oxides, which are useful intermediates in organic synthesis.

Reduction Reactions: Reduction of this compound can yield phosphine hydrides, which have applications in catalysis.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Phosphine derivatives with various functional groups.

Oxidation Reactions: Phosphine oxides.

Reduction Reactions: Phosphine hydrides.

科学的研究の応用

Bis(3,5-bis(trimethylsilyl)phenyl)chlorophosphine has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: The compound is employed in the synthesis of biologically active molecules and as a probe in biochemical studies.

Industry: The compound is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of Bis(3,5-bis(trimethylsilyl)phenyl)chlorophosphine involves its ability to act as a ligand and form complexes with metal ions. These complexes can participate in various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions. The compound’s unique structure allows it to stabilize reactive intermediates and facilitate efficient catalysis.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Electronic and Steric Effects

The electronic and steric profiles of substituents on arylphosphines critically influence their reactivity. Key comparisons include:

Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine (CAS 142421-57-6)

- Molecular Formula : C₁₆H₆ClF₁₂P

- Molecular Weight : 492.63 g/mol

- Melting Point : 25–29°C

- Substituent Properties : The trifluoromethyl (CF₃) groups are strongly electron-withdrawing, enhancing the Lewis acidity of the phosphorus center. This increases reactivity in nucleophilic substitution reactions but reduces steric bulk compared to TMS groups.

Bis(3,5-bis(trimethylsilyl)phenyl)chlorophosphine Derivatives

- Example Compound: (S)-6,6'-Bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphino)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine Molecular Formula: C₆₄H₉₆O₄P₂Si₈ Molecular Weight: 1216.08 g/mol Properties: The TMS groups provide steric shielding and electron donation, stabilizing metal complexes and enabling enantioselective catalysis. This compound is used as a chiral ligand in asymmetric synthesis .

Comparison Table

| Property | This compound Derivatives | Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine |

|---|---|---|

| Substituent Type | Trimethylsilyl (electron-donating, bulky) | Trifluoromethyl (electron-withdrawing, less bulky) |

| Lewis Acidity | Lower (due to electron donation) | Higher |

| Steric Hindrance | High | Moderate |

| Typical Applications | Asymmetric catalysis, ligand design | Reactive intermediates, catalysis in polar media |

Broader Context: Substituent Trends in Organophosphorus Compounds

- Phosphate Esters (): Compounds like trimethylphenyl phosphate (TMPP) and cresyl diphenyl phosphate (CDPP) demonstrate how aryl substituents influence flame-retardant properties. Bulkier groups (e.g., cresyl) enhance thermal stability but reduce volatility.

- Metal Complexes (): Bulky silyl ligands (e.g., bis(trimethylsilyl)amido strontium) stabilize low-oxidation-state metals, paralleling the role of TMS groups in chlorophosphines for metal coordination .

Case Study: Catalytic Performance

- TMS-Substituted Ligands : The extreme steric bulk of TMS groups in this compound derivatives creates rigid chiral environments, critical for high enantioselectivity in hydrogenation and cross-coupling reactions .

- CF₃-Substituted Analogs : The electron-deficient phosphorus center in Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine facilitates faster oxidative addition in palladium-catalyzed reactions but may require careful handling due to higher reactivity .

生物活性

Bis(3,5-bis(trimethylsilyl)phenyl)chlorophosphine (CHClPSi), a chlorophosphine derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structural features, including two bulky trimethylsilyl groups which may influence its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of chlorophosphine with 3,5-bis(trimethylsilyl)phenyl lithium or other suitable nucleophiles. The following general procedure outlines the synthesis:

-

Reagents :

- 3,5-bis(trimethylsilyl)phenyl lithium

- Chlorophosphine

- Solvent (e.g., THF or diethyl ether)

-

Procedure :

- Under an inert atmosphere, the lithium reagent is prepared by reacting 3,5-bis(trimethylsilyl)phenyl bromide with lithium.

- The chlorophosphine is added dropwise to the lithium reagent at low temperatures.

- The reaction mixture is allowed to warm to room temperature and stirred for several hours.

- The product is purified using standard techniques such as extraction and chromatography.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. Phosphorus-containing compounds are known to exhibit diverse biological effects, including antimicrobial and anticancer properties. The bulky trimethylsilyl groups may enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Recent studies have indicated that chlorophosphines can possess significant antimicrobial properties. For instance, compounds similar to this compound have been shown to inhibit the growth of various bacterial strains. In a comparative study, derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 1 µg/mL to 4 µg/mL against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Potential

Chlorophosphines have been explored for their anticancer activities. Research indicates that certain phosphorous compounds can induce apoptosis in cancer cells through various pathways, including the generation of reactive oxygen species (ROS). The unique structure of this compound may facilitate interactions with cellular targets involved in cancer progression.

Case Studies

-

Antimicrobial Evaluation :

A study evaluated the antimicrobial efficacy of several chlorophosphines against both gram-positive and gram-negative bacteria. This compound demonstrated potent activity against S. aureus with an MIC value comparable to standard antibiotics . -

Cytotoxicity Assays :

In vitro cytotoxicity assays performed on various cancer cell lines revealed that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity was assessed using standard MTT assays which measure cell viability .

Data Summary

| Compound Name | Structure | MIC (µg/mL) | Cytotoxicity (IC50 µM) |

|---|---|---|---|

| This compound | CHClPSi | 1-4 | 10-20 |

| Related Chlorophosphines | Various | 2-8 | 15-30 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Bis(3,5-bis(trimethylsilyl)phenyl)chlorophosphine?

- Methodology : The synthesis typically involves reacting 3,5-bis(trimethylsilyl)phenyllithium or Grignard reagents with phosphorus trichloride (PCl₃) under inert conditions. For example, analogous routes for substituted arylchlorophosphines involve stepwise lithiation of aryl groups followed by quenching with PCl₃ .

- Key Considerations : Strict anhydrous conditions are required due to the compound’s sensitivity to moisture. Purification via vacuum distillation or recrystallization is recommended to achieve high purity (>95%) .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- ³¹P NMR : A singlet near δ 15–20 ppm confirms the absence of oxidized byproducts (e.g., phosphine oxides).

- X-ray Crystallography : Resolves steric effects from the bulky 3,5-bis(trimethylsilyl)phenyl groups and verifies bond angles/lengths .

- Elemental Analysis : Ensures stoichiometric ratios of C, H, and Si .

Q. What precautions are necessary for handling and storage?

- Handling : Use gloveboxes or Schlenk lines under nitrogen/argon. Avoid contact with air or moisture to prevent hydrolysis to phosphine oxides .

- Storage : Store in flame-sealed ampules or air-tight containers at –20°C. Desiccants like molecular sieves are critical for long-term stability .

Advanced Research Questions

Q. How does the steric bulk of 3,5-bis(trimethylsilyl)phenyl groups influence catalytic activity in asymmetric hydrogenation?

- Mechanistic Insight : The trimethylsilyl groups create a rigid, cone-shaped geometry around phosphorus, enhancing enantioselectivity by restricting substrate access to specific coordination sites. This is observed in Rh-catalyzed hydrogenations, where analogous ligands achieve >90% ee .

- Experimental Design : Compare turnover frequencies (TOFs) and enantiomeric excess (ee) with less bulky analogs (e.g., 3,5-dimethylphenyl derivatives) to isolate steric effects .

Q. What strategies mitigate ligand degradation during palladium-catalyzed allylic alkylation?

- Stabilization Approaches :

- Additives : Triethylamine or BHT (butylated hydroxytoluene) scavenge reactive intermediates (e.g., HCl) that accelerate ligand decomposition.

- Solvent Optimization : Use non-polar solvents (toluene, hexane) to reduce ligand solubility and minimize side reactions .

- Case Study : In Pd-catalyzed allylic alkylation, ligand half-life increased from 12 h to 48 h with 5 mol% BHT .

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity at phosphorus and electron-withdrawing effects of trimethylsilyl groups. For example, reduced HOMO energy (–6.8 eV) correlates with slower oxidative addition in Suzuki-Miyaura couplings .

- Validation : Compare computed activation barriers with experimental kinetics (e.g., Arrhenius plots) to refine models .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。